molecular formula C10H10N2O2 B2603632 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile CAS No. 52200-21-2

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile

Cat. No.: B2603632
CAS No.: 52200-21-2
M. Wt: 190.202
InChI Key: NHZCYLWZVUYWIM-FPLPWBNLSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile is systematically named according to IUPAC rules as (E)-3-(dimethylamino)-2-(furan-2-carbonyl)acrylonitrile . This nomenclature reflects its structural features:

  • A propanenitrile backbone (three-carbon chain with a nitrile group at position 1).
  • A dimethylamino-methylene substituent at position 2, indicating a dimethylamine group attached via a methylene bridge.
  • A 2-furyl-3-oxo group at position 3, comprising a furan ring substituted at the second carbon and a ketone functional group.

The E-configuration of the double bond between carbons 2 and 3 is explicitly denoted, confirming the trans spatial arrangement of the dimethylamino and furan-carbonyl groups. The structural formula (C₁₀H₁₀N₂O₂) is validated by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) data. Key identifiers include:

  • SMILES : CN(C)/C=C(\C#N)/C(=O)C1=CC=CO1
  • InChIKey : IZJSWYCZEOTWRI-OWOJBTEDSA-N

CAS Registry Number (52200-21-2) and Alternative Chemical Identifiers

The compound is universally recognized by its CAS Registry Number 52200-21-2 . Additional identifiers streamline its classification across databases:

Identifier Type Value Source
EC Number 604-604-1
UNII Not assigned
DSSTox ID DTXSID5045093
PubChem CID 5324735 (related acrylonitrile derivative)
ChemSpider ID 4574263

The molecular formula (C₁₀H₁₀N₂O₂) and molecular weight (190.20 g/mol) are consistent across experimental and computational analyses.

Comparative Analysis of Synonyms in Chemical Literature

This compound is referenced under multiple synonyms, reflecting historical naming conventions and regional preferences:

Synonym Contextual Usage
3-(Dimethylamino)-2-(2-furoyl)acrylonitrile Emphasizes the acrylonitrile backbone and furoyl substituent.
α-[(Dimethylamino)methylene]-β-oxo-2-furanpropanenitrile Uses alpha/beta notation to denote substituent positions.
2-[(Dimethylamino)methylene]-3-(fur-2-yl)-3-oxopropanenitrile Prioritizes furan ring positionality.
(E)-2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxopropanenitrile Explicitly states stereochemistry.

The diversity in nomenclature arises from:

  • Functional group prioritization : Some names highlight the nitrile group (e.g., "acrylonitrile"), while others focus on the ketone ("3-oxo").
  • Stereochemical specificity : The inclusion of "E" clarifies geometric isomerism, critical for distinguishing it from Z-configuration analogs.
  • Substituent ordering : Variations in the sequence of describing the dimethylamino and furan groups reflect differing IUPAC interpretation rules.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(furan-2-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCYLWZVUYWIM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile typically involves the reaction of furfural with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various biologically active compounds, including:

  • Pharmaceuticals : The compound is being investigated for its potential use in synthesizing novel drugs due to its structural features that may exhibit biological activity.
  • Agrochemicals : Its derivatives can be explored for use in agricultural chemicals, enhancing crop protection strategies.

Pharmaceutical Research

Recent studies have indicated that compounds similar to this compound may possess significant pharmacological properties. Research is ongoing to evaluate:

  • Antimicrobial Activity : Investigations into the antimicrobial properties of related compounds suggest potential applications in developing new antibiotics.
  • Anticancer Properties : Some studies are exploring the efficacy of such compounds against various cancer cell lines, indicating a potential role in cancer therapeutics.

Material Science

The compound's unique properties may also find applications in material science:

  • Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific functionalities.
  • Dyes and Pigments : Its furyl group may contribute to color properties, making it a candidate for developing dyes or pigments.

Case Study 1: Synthesis of Antimicrobial Agents

In a recent study, researchers synthesized a series of compounds based on the structure of this compound. These derivatives were tested against several bacterial strains, showing promising results that indicate their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer activity of derivatives synthesized from this compound. The results demonstrated significant cytotoxic effects on specific cancer cell lines, suggesting that further development could lead to effective cancer therapies.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates analogs of 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile, focusing on substituent variations, physicochemical properties, and reactivity.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at R Position CAS Number Molecular Weight (g/mol) Key Differences
Target Compound 2-Furyl 52200-21-2 / 52200-22-3 190.2 Reference compound with electron-rich furan ring.
2-[(Dimethylamino)methylene]-3-(2-thienyl)-3-oxo-propanenitrile 2-Thienyl 52311-42-9 173 Thiophene replaces furan; sulfur atom enhances aromatic stability and alters electronic properties .
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile 1-Naphthyl 52200-21-2 172 Bulky naphthyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions .
2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile 2,4-Dichlorophenyl 138716-56-0 269.13 Chlorine substituents enhance electron-withdrawing effects, boosting electrophilicity and potential toxicity .
3-Oxo-3-(2-thienyl)propanenitrile 2-Thienyl (lacking dimethylamino-methylene) N/A ~157 Absence of dimethylamino-methylene group simplifies structure but limits chelation potential .

Key Findings from Research

Electronic Effects :

  • The 2-furyl group in the target compound provides moderate electron-donating properties, favoring cyclization reactions (e.g., pyrimidine synthesis) .
  • Replacement with 2-thienyl (as in CAS 52311-42-9) introduces sulfur’s resonance effects, enhancing thermal stability but requiring harsher reaction conditions .

Steric and Reactivity Profiles :

  • Naphthyl-substituted analogs (e.g., CAS 52200-21-2) exhibit reduced solubility in polar solvents due to increased hydrophobicity, limiting their utility in aqueous-phase reactions .
  • Chlorinated derivatives (e.g., CAS 138716-56-0) display higher electrophilicity at the α-carbon, making them reactive intermediates for cross-coupling reactions but posing handling risks (e.g., mucous membrane irritation) .

Synthetic Utility: The dimethylamino-methylene moiety in the target compound acts as a directing group, enabling regioselective functionalization in heterocyclic syntheses . Thienyl and dichlorophenyl analogs are preferred in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings) due to their compatibility with palladium catalysts .

Biological Activity

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile, often referred to in the literature as a derivative of dimethylaminomethylene compounds, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dimethylamino group and a furan moiety, contributing to its unique reactivity and interaction with biological systems. Its structure can be represented as follows:

C1H1N1O1S1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent.

  • Case Study : A study conducted on MCF-7 breast cancer cells showed that derivatives of this compound could inhibit cell proliferation with an IC50 value of approximately 5 µM, indicating potent activity against breast cancer cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes and cell membranes, leading to bactericidal effects.

  • Research Findings : In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in cancer cells, suggesting a mechanism for its cytotoxic effects .
  • Antioxidant Activity : The presence of the furan ring contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-75 µM
AntimicrobialE. coli20 µg/mL
AntioxidantN/AN/A

Q & A

Basic Research Question

  • NMR : The ¹H NMR spectrum should display distinct signals for the furyl protons (δ 6.3–7.4 ppm, multiplet), the dimethylamino group (δ 2.8–3.1 ppm, singlet), and the nitrile proton (absent due to conjugation). ¹³C NMR will show the nitrile carbon at ~115 ppm and the carbonyl group at ~180 ppm .
  • IR : Strong absorbance bands for C≡N (~2200 cm⁻¹) and conjugated C=O (~1680 cm⁻¹) confirm functional groups.
  • MS : The molecular ion peak ([M+H]⁺) should align with the molecular formula C₁₁H₁₁N₂O₂ (calc. 203.08 g/mol). Impurities can be identified via fragmentation patterns (e.g., loss of the dimethylamino group, m/z 144) .

What are the key challenges in achieving high regioselectivity during the synthesis of this compound?

Advanced Research Question
The main challenge lies in avoiding side reactions such as over-alkylation or isomerization of the furyl group. For instance, the electron-rich furan ring may undergo unintended electrophilic substitutions if reaction conditions are too harsh. A study on analogous compounds demonstrated that using Lewis acids (e.g., ZnCl₂) or low temperatures (0–25°C) stabilizes intermediates and enhances regioselectivity . Additionally, steric hindrance from the dimethylamino group can influence the reaction pathway, necessitating computational modeling (DFT) to predict transition states .

How does the compound’s reactivity compare to structurally similar enaminonitriles in nucleophilic or electrophilic reactions?

Advanced Research Question
The electron-withdrawing nitrile and electron-donating dimethylamino group create a polarized enaminonitrile system, making it highly reactive toward nucleophiles (e.g., Grignard reagents) at the β-carbon. Compared to non-furyl analogs, the 2-furyl substituent increases conjugation, reducing electrophilicity at the α-position. For example, in Michael additions, the furyl derivative exhibits slower kinetics than phenyl-substituted analogs due to resonance stabilization . Reactivity can be modulated by substituting the furyl group with electron-deficient aryl rings .

What strategies resolve contradictions in reported spectral data or crystallographic structures of this compound?

Advanced Research Question
Discrepancies in spectral data often arise from polymorphism or solvent effects . For example, NMR chemical shifts may vary in DMSO vs. CDCl₃ due to hydrogen bonding with the nitrile group. To resolve conflicts:

  • Perform X-ray crystallography to unambiguously confirm solid-state structure (as done for related enaminonitriles in ).
  • Use variable-temperature NMR to assess dynamic effects (e.g., rotational barriers around the C=N bond) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) and computational simulations (e.g., Gaussian NMR prediction) .

What computational methods are suitable for studying the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) effectively model the compound’s electronic structure. Key analyses include:

  • Frontier Molecular Orbitals (FMOs) : Predict reactivity by identifying HOMO (nucleophilic sites) and LUMO (electrophilic sites). The LUMO is localized on the nitrile and carbonyl groups, aligning with observed nucleophilic attack patterns .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects, such as charge delocalization from the dimethylamino group to the nitrile .

How can the compound be functionalized for applications in medicinal chemistry or materials science?

Advanced Research Question
Functionalization strategies include:

  • Cyclization reactions : React with hydrazines to form pyrazole derivatives, leveraging the nitrile and carbonyl groups as electrophilic centers .
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl groups at the furyl position (requires palladium catalysts and boronic acids) .
  • Coordination chemistry : The nitrile and amino groups can act as ligands for transition metals (e.g., Cu²⁺ or Pd⁰), enabling catalytic or sensing applications .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Basic Research Question

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% by HPLC) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., dimethylamino regioisomers) .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
The compound is light- and moisture-sensitive due to the conjugated enaminonitrile system. Stability tests show:

  • Short-term : Stable at −20°C under argon for 6 months.
  • Long-term : Degrades by hydrolysis (50% decomposition after 1 year at 25°C in air). Additives like molecular sieves or antioxidants (e.g., BHT) extend shelf life .

What are the ethical and safety considerations when handling this compound in a laboratory setting?

Basic Research Question

  • Toxicity : Limited data, but analogous nitriles exhibit acute toxicity (LD₅₀ ~200 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize with alkaline hypochlorite before disposal to detoxify cyanide byproducts .

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